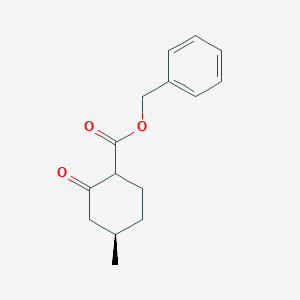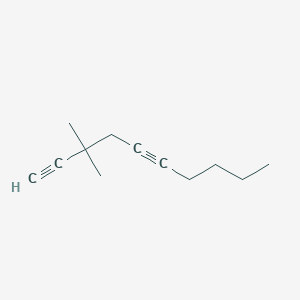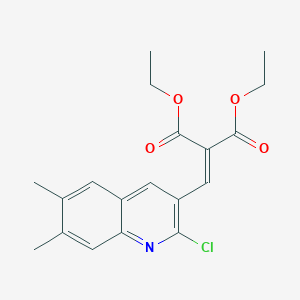
2-Chloro-6,7-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6,7-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline is a chemical compound with the molecular formula C19H20ClNO4 and a molecular weight of 361.82 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a quinoline backbone substituted with chloro, methyl, and diethoxycarbonyl groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with the appropriate quinoline derivative.
Chlorination: Introduction of the chloro group at the 2-position.
Methylation: Methyl groups are introduced at the 6 and 7 positions.
Vinylation: The vinyl group is added at the 3-position.
Diethoxycarbonylation: Finally, the diethoxycarbonyl group is introduced.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6,7-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of quinoline derivatives with different substituents at the 2-position .
Aplicaciones Científicas De Investigación
2-Chloro-6,7-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving enzyme interactions and protein binding.
Medicine: Investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6,7-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-7,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline: Similar structure but with methyl groups at different positions.
2-Chloro-6-fluoro-3-(2,2-diethoxycarbonyl)vinylquinoline: Contains a fluoro group instead of a methyl group.
Uniqueness
2-Chloro-6,7-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline is unique due to its specific substitution pattern on the quinoline backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications .
Propiedades
Número CAS |
1031928-91-2 |
|---|---|
Fórmula molecular |
C19H20ClNO4 |
Peso molecular |
361.8 g/mol |
Nombre IUPAC |
diethyl 2-[(2-chloro-6,7-dimethylquinolin-3-yl)methylidene]propanedioate |
InChI |
InChI=1S/C19H20ClNO4/c1-5-24-18(22)15(19(23)25-6-2)10-14-9-13-7-11(3)12(4)8-16(13)21-17(14)20/h7-10H,5-6H2,1-4H3 |
Clave InChI |
IMFUTGMWCOCSPN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CC1=C(N=C2C=C(C(=CC2=C1)C)C)Cl)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-([1,1'-Biphenyl]-3-yl)-2,6-dibromopyridin-4-amine](/img/structure/B12627244.png)
![(10R,11S,15R,16S)-13-(2-chlorophenyl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12627246.png)
![Tert-butyl 2-(aminomethyl)-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate hydrochloride](/img/structure/B12627267.png)
![(1S,11S,12R,16S)-11-benzoyl-14-[4-chloro-3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12627277.png)
![7-Bromo-1-(3-ethoxy-propyl)-2-methyl-5-(2-naphthalen-2-yl-2-oxo-ethyl)-1H-imidazo[4,5-c]pyridin-5-ium](/img/structure/B12627285.png)
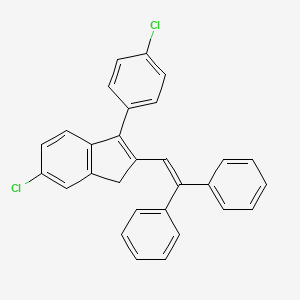
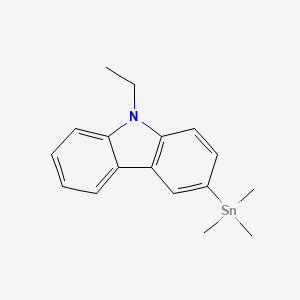
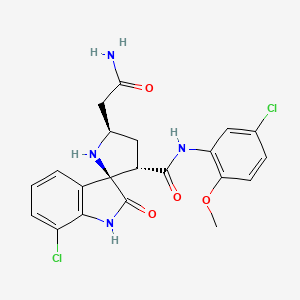
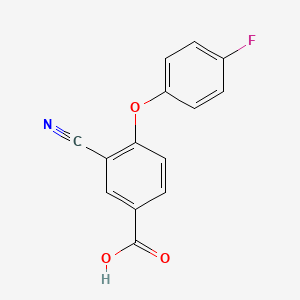
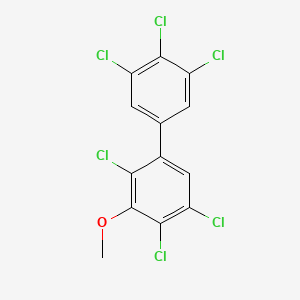
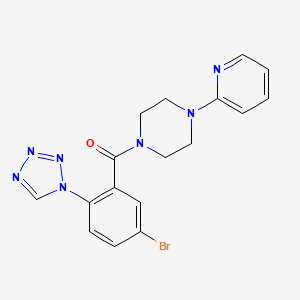
![(2S)-2-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholine](/img/structure/B12627314.png)
